molecular formula C10H13BrN2O B1404389 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine CAS No. 380381-64-6

4-(4-Bromo-pyridin-2-ylmethyl)-morpholine

Cat. No. B1404389
M. Wt: 257.13 g/mol
InChI Key: CIPIUPMCSFKNEG-UHFFFAOYSA-N
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Description

“4-(4-Bromo-pyridin-2-ylmethyl)-morpholine” is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 . It is related to the compound “C-(4-BROMO-PYRIDIN-2-YL)-METHYLAMINE” which has a molecular formula of C6H7BrN2 and a molecular weight of 187.04 .

Scientific Research Applications

Molecular Structure and Vibrational Analysis

  • A study focused on the density functional theory (DFT) calculations to determine the molecular structure, vibrational frequencies, and chemical shift values of a related compound, 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This research provides foundational knowledge for future material design containing a 1,2,4-triazole core, suggesting potential in developing efficient materials with tailored properties (Avcı, Atalay, Cömert, & Dinçer, 2011).

Catalysis and Inhibition

  • Another significant application is in the field of catalysis and inhibition, where 4-(Pyrimidin-4-yl)morpholines, possessing a morpholine core, are identified as privileged pharmacophores for PI3K and PIKKs inhibition. This highlights their role in drug development, particularly in the context of kinase inhibition, a crucial area in cancer therapy and other diseases (Hobbs et al., 2019).

Synthesis of Novel Compounds

  • The synthesis of new series of compounds, such as 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, through Buchwald–Hartwig amination, demonstrates the utility of morpholine derivatives in creating molecules with potential biological activities. These synthesized compounds show strong interactions with ct-DNA, indicating their relevance in drug design and molecular biology (Bonacorso et al., 2018).

Antimicrobial Activity

  • Research into antimicrobials has utilized morpholine analogs to synthesize novel derivatives showing significant in vitro activity against different bacterial and fungal strains. This emphasizes the role of such compounds in developing new antimicrobial agents, addressing the increasing need for novel therapeutics due to rising antibiotic resistance (Desai, Patel, & Dave, 2016).

Coordination Chemistry

  • In coordination chemistry, morpholin-4-yl-pyridin-2-ylmethylene-amine and its copper(I) complexes have been synthesized and characterized, exploring their redox properties. This research is pivotal for understanding the electronic structures of such complexes, with implications for catalysis, sensor development, and materials science (Dehghanpour & Rominger, 2008).

properties

IUPAC Name

4-[(4-bromopyridin-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPIUPMCSFKNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromopyridin-2-ylmethyl)-morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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